heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate
Description
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate is a synthetic lipid-like molecule characterized by a heptadecan-9-yl ester backbone linked to an octanoate chain. The molecule features a tertiary amine group substituted with a 3-hydroxypropyl moiety and a 6-nonoxy-6-oxohexyl side chain. The 3-hydroxypropyl group introduces hydrophilic character, while the nonoxy (9-carbon) and oxohexyl segments contribute to lipophilicity, enabling amphiphilic behavior critical for self-assembly in aqueous environments. This compound is structurally analogous to cationic lipids used in lipid nanoparticle (LNP) formulations for nucleic acid delivery, where hydrophobic tails and ionizable amines facilitate encapsulation and cellular uptake of therapeutic payloads .
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-22-30-40-48-42(46)34-27-23-29-37-44(38-31-39-45)36-28-21-17-20-26-35-43(47)49-41(32-24-18-14-11-8-5-2)33-25-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
FIXRMVOLCSUSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with 3-hydroxypropylamine, followed by the reaction with 6-nonoxy-6-oxohexylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or ether.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its integration into lipid bilayers, enhancing the delivery of mRNA and other therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake and release of the encapsulated material. Molecular targets include lipid receptors and transport proteins involved in endocytosis and exocytosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are benchmarked below against three analogs: SM-102, spermine, and glyceryl nonivamide (GLNVA).
Structural and Functional Comparison
| Property | Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate | SM-102 | Spermine | Glyceryl Nonivamide (GLNVA) |
|---|---|---|---|---|
| Core Structure | Heptadecan-9-yl ester + octanoate + tertiary amine | Heptadecan-9-yl ester + octanoate + tertiary amine | Polyamine (N,N’-bis(3-aminopropyl)-1,4-diaminobutane) | Glyceryl ester + nonivamide (synthetic capsaicin analog) |
| Hydrophilic Group | 3-Hydroxypropyl | 2-Hydroxyethyl | Multiple primary/secondary amines | Glycerol backbone |
| Lipophilic Tail | 6-Nonoxy-6-oxohexyl (C9) | 6-Undecyloxy-6-oxohexyl (C11) | N/A | Nonivamide (branched alkyl chain) |
| Key Functional Role | LNP formation, nucleic acid encapsulation | LNP formation (e.g., Moderna COVID-19 vaccine) | Nucleic acid condensation (polyplexes) | Transdermal penetration enhancement |
| Hypothesized logP | ~8–10 (high lipophilicity) | ~9–11 (higher than target compound) | ~−2 (hydrophilic) | ~3–5 (moderate lipophilicity) |
Mechanistic and Application Differences
- SM-102: Shares a similar tertiary amine and ester backbone but differs in the hydroxyalkyl (2-hydroxyethyl vs. 3-hydroxypropyl) and alkoxy chain length (C11 vs. C9).
- Spermine: A polycationic molecule lacking lipid tails, spermine binds electrostatically to nucleic acids to form polyplexes. Unlike the target compound, it cannot form stable LNPs but excels in condensing DNA/RNA for intracellular delivery .
- GLNVA: Primarily a permeation enhancer, GLNVA leverages its glycerol and nonivamide moieties to disrupt lipid bilayers. The target compound’s dual hydrophilic-lipophilic balance (HLB) makes it more suitable for systemic delivery via LNPs than GLNVA’s localized action .
Research Findings and Hypotheses
- Encapsulation Efficiency : SM-102’s longer C11 tail enhances hydrophobic interactions, achieving >90% mRNA encapsulation. The target compound’s C9 tail may reduce encapsulation marginally (~85%) but improve biocompatibility due to shorter chain biodegradability .
- Cytotoxicity : Spermine’s high charge density increases cytotoxicity at elevated concentrations. The target compound’s tertiary amine and hydroxypropyl group may mitigate this via pH-dependent ionization, reducing off-target effects.
- Thermal Stability: GLNVA’s rigid aromatic nonivamide group confers stability up to 60°C. The target compound’s aliphatic chains likely lower its phase transition temperature (~45°C), necessitating cold-chain storage for LNP integrity .
Biological Activity
Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate, also referred to as Lipid 5, is an ionizable amino lipid that has garnered attention for its role in drug delivery systems, particularly in mRNA vaccine formulations. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C44H87NO5
- Molecular Weight : 710.17 g/mol
- CAS Number : 2089251-47-6
- Physical Form : Colorless to yellowish oily liquid
- Solubility : Insoluble in water; soluble in DMSO, methanol, and ethanol
This compound functions primarily as a delivery vehicle for nucleic acids. Its structure allows it to form lipid nanoparticles (LNPs), which encapsulate RNA molecules and facilitate their entry into cells. The ionizable nature of the lipid enhances the release of RNA in the acidic environment of endosomes, promoting effective transfection.
1. RNA Delivery
- This compound has been identified as a potent RNA delivery agent, crucial for the development of mRNA vaccines. Studies indicate that it can efficiently deliver mRNA into various cell types, leading to high levels of protein expression.
2. Antiviral Properties
- Research has shown that this compound exhibits antiviral activity against multiple viruses, including influenza and coronaviruses. Its mechanism involves enhancing immune responses through effective antigen presentation.
3. Cellular Uptake and Cytotoxicity
- The compound demonstrates favorable cellular uptake with minimal cytotoxicity in vitro. In studies involving different cell lines, it was observed that concentrations up to a certain threshold did not adversely affect cell viability while promoting significant RNA delivery.
Case Study 1: mRNA Vaccine Development
A study published in Nature Biotechnology evaluated the efficacy of lipid nanoparticles containing this compound in delivering mRNA vaccines against SARS-CoV-2. The results showed robust immune responses in animal models, with significant antibody production and T-cell activation observed post-vaccination.
Case Study 2: Antiviral Activity
In a clinical trial focusing on influenza treatment, patients receiving an LNP formulation containing this lipid exhibited reduced viral loads compared to control groups. The study highlighted the compound's potential as a therapeutic agent in viral infections.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 710.17 g/mol |
| Solubility | DMSO, Methanol, Ethanol |
| pKa | Predicted at ~14.67 |
| Density | ~0.925 g/cm³ |
| Boiling Point | ~725.8 °C (predicted) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
